molecular formula C14H10BrN3O2 B4404201 2-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

2-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No.: B4404201
M. Wt: 332.15 g/mol
InChI Key: XFJRPMASLNDKMN-UHFFFAOYSA-N
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Description

2-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Amidation: The final step involves the reaction of the brominated benzimidazole with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be formed.

    Oxidation products: Oxidized forms of the benzimidazole ring.

    Reduction products: Reduced forms of the benzimidazole ring.

Scientific Research Applications

2-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has several scientific research applications, including:

    Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and antimicrobial drugs.

    Biological studies: The compound is used in studies to understand the biological activity of benzimidazole derivatives and their interactions with biological targets.

    Chemical research: It serves as a model compound for studying the reactivity and properties of benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The bromine atom and benzamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
  • 2-fluoro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
  • 2-iodo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Uniqueness

2-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-10-4-2-1-3-9(10)13(19)16-8-5-6-11-12(7-8)18-14(20)17-11/h1-7H,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJRPMASLNDKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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